Pentafluoroethanesulfonamide

説明

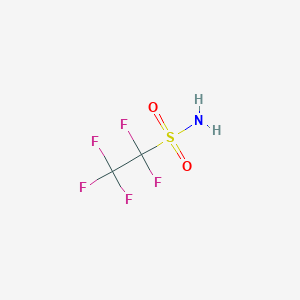

Structure

3D Structure

特性

IUPAC Name |

1,1,2,2,2-pentafluoroethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F5NO2S/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUKVMNUAQTMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)S(=O)(=O)N)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460183 | |

| Record name | Perfluoroethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78491-70-0 | |

| Record name | Perfluoroethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoroethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Pentafluoroethanesulfonamide and Its Derivatives

Diverse Synthesis Approaches for Pentafluoroethanesulfonamide

The synthesis of this compound and its precursors often involves the use of potent fluorinating agents and sulfur-containing starting materials. These methods are designed to construct the highly fluorinated and stable pentafluoroethylsulfonyl group.

The construction of molecules containing perfluoroalkyl groups, such as the pentafluoroethyl moiety, can be achieved through various strategies that introduce these groups into sulfur-containing compounds. One common approach involves the use of sulfur(IV) fluoride reagents. These reagents can react with alcohols to form fluorosulfite intermediates, which are then further functionalized. While direct synthesis of this compound from elemental sulfur and a fluorinated precursor is not commonly detailed, the synthesis of related sulfonyl fluorides provides insight into the methodologies. For instance, sulfonyl fluorides can be generated from thiols and disulfides without proceeding through a sulfonyl chloride intermediate by using reagents that act as both an oxidant and an electrophilic fluorine source. nih.gov Another approach involves the electrochemical synthesis, which can convert thiols and disulfides to aryl and alkyl sulfonyl fluorides using a fluoride source like potassium fluoride. nih.gov

Sulfur(VI) fluoride exchange (SuFEx) chemistry is a powerful tool for creating sulfur(VI) functionalities. nih.gov Reagents like sulfuryl fluoride (SO2F2) are used to synthesize a range of compounds through sequential nucleophilic additions. nih.gov While these methods are broadly applicable for sulfonyl fluoride synthesis, the specific application to this compound would involve a pentafluoroethyl-containing precursor.

Detailed reaction pathways for the elaboration of this compound often start from a pre-formed pentafluoroethylsulfonyl precursor, such as pentafluoroethanesulfonyl fluoride (C2F5SO2F). The sulfonamide is then typically formed by the reaction of the sulfonyl fluoride with ammonia.

A general pathway for the synthesis of related sulfonyl fluorides involves the deoxyfluorination of sulfonic acid salts using reagents like DAST (diethylaminosulfur trifluoride) or XtalFluor™. nih.gov For example, protected aminoethanesulfonyl fluorides can be synthesized from the corresponding sulfonate salts derived from amino acids. nih.gov

Another versatile method for forming sulfonyl fluorides is through the use of DABSO, a solid surrogate for sulfur dioxide (SO2). nih.gov This method can involve the in-situ generation of ammonium sulfinate salts from aryl bromides, which are then fluorinated using N-fluorobenzenesulfonimide (NFSI) to yield the sulfonyl fluoride. nih.gov

The following table summarizes representative reagents and precursors used in the synthesis of sulfonyl fluorides, which are key intermediates for sulfonamides.

| Reagent/Precursor | Transformation | Reference |

| Selectfluor™ | Converts thiols/disulfides to sulfonyl fluorides | nih.gov |

| DAST / XtalFluor™ | Deoxyfluorination of sulfonate salts to sulfonyl fluorides | nih.gov |

| DABSO / NFSI | Converts aryl bromides to sulfonyl fluorides | nih.gov |

| Electrochemical Synthesis | Converts thiols/disulfides to sulfonyl fluorides | nih.gov |

Derivatization and Functionalization Strategies

This compound is a versatile building block that can be derivatized to access a range of functional molecules, including metal salts and complex polymeric architectures.

The acidic nature of the N-H bond in this compound allows for the straightforward preparation of its corresponding metal salts. This is typically achieved by reacting the sulfonamide with a suitable base. For instance, alkali metal salts can be prepared by neutralization with an alkali metal carbonate or hydroxide. A general procedure for preparing anhydrous crystalline alkali metal salts of fluorinated acids involves neutralization in an alcohol, followed by azeotropic distillation to remove the water formed during the reaction. google.com

While the direct synthesis of this compound metal salts is not detailed in the provided results, the preparation of silver(I) pentafluorooxosulfate (AgOSF5) from silver(I) fluoride (AgF) and pentafluorooxosulfate (OSF4) illustrates a relevant synthetic strategy for creating metal salts of highly fluorinated sulfur compounds. researchgate.netnih.gov This silver salt has been shown to be a versatile reagent for transferring the OSF5 group. researchgate.netnih.gov The formation of transition metal complexes with copper and nickel has also been demonstrated through salt metathesis reactions using the silver salt. nih.gov

The table below outlines general methods for the preparation of metal salts of acidic compounds, applicable to this compound.

| Metal Salt | General Preparation Method | Example Reagents |

| Alkali Metal Salts | Neutralization of the acid with an appropriate base. | Sodium Carbonate (Na2CO3), Sodium Hydroxide (NaOH) |

| Silver (I) Salts | Reaction with a silver salt, often in a suitable solvent. | Silver Fluoride (AgF) |

| Transition Metal Salts | Salt metathesis with a corresponding metal halide. | Copper(II) Chloride (CuCl2), Nickel(II) Chloride (NiCl2) |

The unique properties of the pentafluoroethanesulfonyl group make it a desirable moiety to incorporate into more complex molecules, particularly polymers.

This compound can be a key starting material for the synthesis of monomers containing a pendent sulfonylimide group. These monomers are valuable for creating ion-containing polymers (ionomers) with applications in areas like energy storage. digitellinc.com

A common strategy involves the reaction of a sulfonyl chloride-containing monomer with a sulfonamide, such as trifluoromethanesulfonamide, to form the sulfonylimide linkage. rsc.org This approach can be adapted using this compound. For example, a vinyl monomer bearing a sulfonyl chloride group can be reacted with this compound to yield a monomer with a pendent pentafluoroethanesulfonyl(sulfonyl)imide group. These monomers can then be polymerized to create anionic polymers with interesting properties, such as high glass-transition temperatures due to electrostatic interactions along the polymer backbone. rsc.org

An improved synthetic approach for poly(sulfonylimide)s utilizes Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. digitellinc.com This method is noted for being less sensitive to air and moisture and for producing high-purity ionic liquid monomers on a larger scale. digitellinc.com In this context, pendent sulfonylimide acrylate monomers with perfluorinated side groups of varying lengths have been synthesized. digitellinc.com These monomers can be crosslinked to form ionoelastomers with high ionic conductivity and hydrophobicity. digitellinc.com

2 Derivatization for Supramolecular Systems (e.g., Calixarenes)

The functionalization of calixarenes with sulfonamide groups is a known strategy for creating complex supramolecular systems. These modifications can alter the solubility, binding properties, and self-assembly behavior of the parent calixarene. While direct derivatization of calixarenes with this compound is not extensively documented in publicly available research, the synthesis of other sulfonamide-containing calixarenes provides insight into potential synthetic routes and applications in supramolecular chemistry.

One common strategy for introducing sulfonamide functionalities involves a two-step process. First, the upper rim of a p-tert-butylcalix[n]arene is chlorosulfonated using chlorosulfonic acid. The resulting chlorosulfonated calixarene is then reacted with an appropriate amine, such as N,N'-dimethylethylenediamine or N-Boc-ethylenediamine, to yield the corresponding sulfonamide derivative. Subsequent modifications, like the conversion of Boc-protected sulfonamides into quaternary ammonium salts, can further enhance the water solubility and functionality of the calixarene.

The introduction of perfluoroalkyl chains onto the calixarene scaffold can induce self-assembly into various supramolecular structures. For instance, amphiphilic calix jiangnan.edu.cnarenes, functionalized with perfluoroalkyl chains on the upper rim and polar groups on the lower rim, have been shown to self-assemble in water and methanol. This assembly is driven by the formation of a super-hydrophobic fluorous phase. The resulting aggregate architecture is highly dependent on the solvent, with fibers formed from stacked disks observed in methanol and spherical aggregates favored in aqueous environments.

The incorporation of sulfonamide groups can also be used to tune the guest-binding properties of calixarenes. For example, trisulfonated calix jiangnan.edu.cnarenes bearing a single, selectively introduced sulfonamide group have been synthesized. These modified hosts have demonstrated the ability to bind specific guest molecules, such as the trimethyllysine epigenetic mark, with high affinity and selectivity in aqueous buffer solutions. This highlights the potential for creating highly specific receptors for biological and chemical sensing applications.

The table below summarizes examples of sulfonamide-functionalized calixarenes and their properties, which can be considered analogous to potential this compound derivatives.

| Calixarene Derivative | Functionalization | Key Finding |

| Water-soluble calix[n]arene sulfonamide analogues | Chlorosulfonation followed by reaction with amines | Potential as anticancer agents. |

| Trisulfonated calix jiangnan.edu.cnarene sulfonamide hosts | Selective introduction of a single sulfonamide group | Tuned guest affinities and selectivities for biomolecules. |

| Amphiphilic semifluorinated calix jiangnan.edu.cnarenes | Perfluoroalkyl chains on the upper rim | Self-assembly into fibers or spherical aggregates depending on the solvent. |

Chemical Reactivity and Mechanistic Investigations of Pentafluoroethanesulfonamide

Reactivity Patterns of the Sulfonamide Functional Group

The reactivity of the sulfonamide group in pentafluoroethanesulfonamide is dominated by the electron-withdrawing pentafluoroethyl group. This group enhances the acidity of the N-H protons, making the nitrogen atom a site for deprotonation by a suitable base. The resulting anion is stabilized by the delocalization of the negative charge onto the adjacent sulfonyl group.

The sulfur atom in the sulfonamide is electrophilic and can be a target for nucleophilic attack, although this is less common than reactions involving the nitrogen atom. The S-N bond can be cleaved under certain reductive or harsh acidic/basic conditions.

Studies on analogous compounds, such as N-ethyl perfluorobutanesulfonamide, have shed light on the reactivity of the broader class of perfluoroalkanesulfonamides. For instance, the atmospheric oxidation of N-ethyl perfluorobutanesulfonamide is initiated by reaction with OH radicals and chlorine atoms. nih.govacs.org The reaction with OH radicals is expected to be the dominant removal process in the troposphere, with an estimated atmospheric lifetime of 20-50 days for N-ethyl perfluorobutanesulfonamide. nih.gov This suggests that the N-H and adjacent C-H bonds in N-alkylated perfluoroalkanesulfonamides are susceptible to radical abstraction.

The primary products from the chlorine atom-initiated oxidation of N-ethyl perfluorobutanesulfonamide include a ketone (C4F9SO2N(H)COCH3), and aldehydes (C4F9SO2N(H)CH2CHO and C4F9SO2N(H)CHO). nih.gov The formation of these products indicates that the carbon atoms alpha to the nitrogen are key sites of reactivity following initial radical formation.

Reaction Mechanisms Involving this compound as a Precursor or Reagent

This compound can serve as a precursor in the synthesis of more complex molecules. Its acidic nature allows for facile N-alkylation and N-arylation reactions under basic conditions to form N-substituted pentafluoroethanesulfonamides.

Derivatives of perfluoroalkanesulfonamides have been explored as effective organocatalysts. For example, amino perfluoroalkanesulfonamide derivatives of diarylprolinols have been shown to be effective in catalyzing reactions such as enantio- and diastereoselective cross-aldol reactions. mdpi.com The mechanism of such catalysis often involves the formation of an enamine or iminium ion intermediate, with the chiral sulfonamide moiety directing the stereochemical outcome of the reaction.

Furthermore, this compound can be a source of the pentafluoroethanesulfonyl (C2F5SO2) group in nucleophilic substitution reactions. The anion of this compound can act as a nucleophile, attacking an electrophilic center to introduce the C2F5SO2N- moiety into a target molecule.

Polymerization Chemistry Initiated or Influenced by this compound Derivatives

While direct studies on the role of this compound in polymerization are limited, its chemical properties and those of its derivatives suggest potential applications in various polymerization pathways.

In the realm of free radical polymerization, derivatives of this compound could potentially be designed to act as initiators or monomers. For instance, a derivative containing a labile bond could be synthesized to thermally or photochemically generate radicals capable of initiating polymerization.

Alternatively, a vinyl or other polymerizable group could be attached to the nitrogen atom of this compound to create a monomer. The incorporation of such a monomer into a polymer backbone would introduce the highly fluorinated side chain, which could impart unique properties to the resulting polymer, such as thermal stability, chemical resistance, and low surface energy.

The acidic nature of the N-H proton in this compound makes its corresponding anion a candidate for initiating anionic polymerization. wikipedia.orgdu.edu.egyoutube.comlibretexts.org The process would involve the deprotonation of this compound by a strong base to form the this compound anion. This anion could then initiate the polymerization of monomers with electron-withdrawing groups, such as acrylates, methacrylates, or styrenes with electron-withdrawing substituents. libretexts.org The propagation would proceed via the sequential addition of monomer units to the growing anionic chain end. wikipedia.orgdu.edu.egyoutube.com Such polymerizations, when carried out under stringent conditions to exclude terminating agents like water or alcohols, can proceed as living polymerizations, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. wikipedia.orgdu.edu.eg

The involvement of this compound or its derivatives in cationic polymerization is less direct. It is conceivable that derivatives could be designed to act as co-initiators or to influence the polymerization environment, but the inherent nucleophilicity of the sulfonamide nitrogen would likely interfere with the cationic propagating species.

There is significant potential for the use of salts of this compound in Ziegler-Natta polymerization, particularly as components of catalyst supports. Research has demonstrated that sulfonated porous organic polymers (s-POPs) can be effective supports for Ziegler-Natta catalysts used in ethylene polymerization to produce ultra-high molecular weight polyethylene (UHMWPE). nih.govrsc.orgresearchgate.netsemanticscholar.org

In these systems, sulfonated monomers like 4-vinylbenzenesulfonic acid sodium salt or sodium allylsulfonate are used to create the porous polymer support. nih.govrsc.orgresearchgate.netsemanticscholar.org A salt of this compound could conceptually be used in a similar manner, where the sulfonamide salt is incorporated into a polymer support. This functionalized support could then be used to anchor the active Ziegler-Natta catalyst components, typically a titanium compound and an organoaluminum co-catalyst.

The general procedure for preparing such a catalyst involves treating the sulfonated support with a magnesium compound, such as a Grignard reagent, followed by the introduction of a titanium tetrachloride. semanticscholar.org The performance of these supported catalysts in ethylene polymerization is influenced by factors such as the polymerization temperature, the ratio of aluminum to titanium, and the ethylene pressure. nih.gov

Table 1: Illustrative Data on s-POP Supported Ziegler-Natta Catalysts for Ethylene Polymerization This table is based on data for sulfonated porous organic polymers and is presented here to illustrate the potential performance of a system involving a this compound salt.

| Catalyst System | Internal Donor | Polymerization Temperature (°C) | Activity (g PE / (g cat·h)) | Molecular Weight (Mν) ( g/mol ) |

| s-POP-based Z-N | None | 60 | 7356 | 4.28 × 10^6 |

| s-POP-based Z-N | DIBP | 60 | - | 6.83 × 10^6 |

| s-POP-based Z-N | None | 80 | 4966 | 2.35 × 10^6 |

The data indicates that s-POP-based Ziegler-Natta catalysts can exhibit high activity and produce polyethylene with very high molecular weights. nih.gov The presence of an internal donor, such as diisobutyl phthalate (DIBP), can influence the molecular weight of the resulting polymer. nih.gov By analogy, a Ziegler-Natta catalyst supported on a polymer functionalized with this compound salts could offer a pathway to novel polyolefins with potentially unique properties.

Acidic Properties and Anion Chemistry of Pentafluoroethanesulfonamide

Characterization of Acidic Strength and Dissociation Behavior

The dissociation of pentafluoroethanesulfonamide in a solvent (S) can be represented by the following equilibrium:

C₂F₅SO₂NH₂ + S ⇌ C₂F₅SO₂NH⁻ + SH⁺

The position of this equilibrium, and thus the acidic strength, is dictated by the stability of the resulting this compound anion. The powerful electron-withdrawing capacity of the perfluoroalkyl group is central to the high NH-acidity of these compounds researchgate.net. It is anticipated that the pentafluoroethyl group, being slightly more electron-withdrawing than the trifluoromethyl group, would result in this compound being a marginally stronger acid than trifluoromethanesulfonamide.

Table 1: Predicted Acid Dissociation Constant (pKa) of a Related Perfluoroalkanesulfonamide

| Compound Name | Molecular Formula | Predicted pKa |

| Trifluoromethanesulfonamide | CF₃SO₂NH₂ | 6.37 ± 0.60 guidechem.comchemicalbook.com |

| Data for trifluoromethanesulfonamide is presented as an analogue for this compound. |

Anionic Species Formation and Charge Delocalization Phenomena

Upon deprotonation, this compound forms the pentafluoroethanesulfonamidate anion (C₂F₅SO₂NH⁻). The stability of this conjugate base is a primary driver of the compound's acidity. This stability is attributed to the extensive delocalization of the negative charge across the sulfonyl group and the nitrogen atom. The strong electron-withdrawing effect of the triflyl (CF₃SO₂) group is known to stabilize the corresponding conjugate base .

The negative charge on the anion is not localized on the nitrogen atom but is shared through resonance with the two oxygen atoms of the sulfonyl group. This delocalization can be depicted by the following resonance structures:

[Resonance structures of the pentafluoroethanesulfonamidate anion, showing the delocalization of the negative charge between the nitrogen and the two oxygen atoms of the sulfonyl group.]

This charge distribution reduces the electron density on any single atom, thereby increasing the stability of the anion. In related perfluoroalkyl sulfonimide anions, the negative charge is effectively delocalized over the four oxygen atoms and the nitrogen atom, a phenomenon further enhanced by the strong electronegativity of the terminal fluorinated groups nih.gov. Studies on the bis(trifluoromethylsulfonyl)amide anion have shown that an excess electron localizes on a single anion, indicating the charge-bearing capacity of these structures nih.gov.

Interactions with Counterions and Anion Complexation Studies

The pentafluoroethanesulfonamidate anion can interact with various counterions to form salts. The nature of these interactions, whether predominantly ionic or with some degree of covalent character, depends on the identity of the counterion. Alkali metal salts of related trifluoromethanesulfonimide anions are noted for their good thermal, chemical, and electrochemical stability researchgate.net.

The size and shape of the counterion can significantly influence the structure and properties of the resulting salt. For instance, in a series of silver(I) complexes, different counterions led to variations in the crystal structure, with the larger trifluoromethanesulfonate anion disrupting the isostructurality observed with smaller anions nih.gov. The choice of counterion is critical in the development of materials like ionic liquids, where the properties of the salt are tuned by the specific cation-anion pairing wikipedia.org.

Advanced Applications in Materials Science Utilizing Pentafluoroethanesulfonamide Derivatives

Development of Ionic Conducting Materials

The primary application of pentafluoroethanesulfonamide derivatives in materials science is in the formulation of ionic conductors. The most prominent derivative is lithium bis(pentafluoroethanesulfonyl)imide, commonly known as LiBETI. This salt is recognized for its exceptional thermal stability and electrochemical performance, making it a key component in advanced battery technologies chemimpex.comnih.gov. Unlike conventional electrolytes where ion transport is dominated by the interaction of cations with the solvent, the properties of electrolytes containing highly fluorinated anions like BETI are often dependent on interactions between the anion and fluorinated polymer backbones proquest.com.

Role in Electrolyte Formulations for Energy Storage Devices

Since the late 1990s, LiBETI has been extensively investigated as a high-performance electrolyte salt for various energy storage systems, including rechargeable lithium-ion, lithium metal, and lithium-air batteries nih.gov. Its inclusion in electrolyte formulations is motivated by several key advantages:

High Thermal and Chemical Stability: The robust nature of the C-F and S-N bonds provides superior stability compared to more traditional salts like lithium hexafluorophosphate (LiPF6) chemimpex.comnih.gov. LiBETI is thermally stable up to high temperatures, a critical feature for enhancing battery safety chemimpex.com.

Wide Electrochemical Window: Electrolytes formulated with LiBETI exhibit a wide potential window, allowing for their use with high-voltage cathode materials nih.gov.

Corrosion Resistance: It demonstrates high corrosion resistance, which helps protect the aluminum current collectors used for cathodes in lithium-ion batteries nih.govacs.org.

The performance of LiBETI is often compared to its smaller fluorinated analogues, lithium bis(fluorosulfonyl)imide (LiFSI) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). The choice of anion can significantly impact the electrolyte's transport properties.

| Property | LiFSI | LiTFSI | LiBETI | Source |

| Anion Size | Smallest | Intermediate | Largest | proquest.com |

| Ideal Transference Number (t+) | Increases with anion size | Increases with anion size | Increases with anion size | proquest.com |

| Conductivity (in C8-DMC solvent) | Approaches other electrolytes at high concentration | Similar to LiBETI at concentrations ≥ 25 wt% | Similar to LiTFSI at concentrations ≥ 25 wt% | proquest.com |

| Conductivity (in EC/EMC solvent) | Highest among compared salts | Lower than LiFSI and LiPF6 | Not specified | researchgate.net |

Application in Polymeric Ionoelastomers and Ion Transport Systems

This compound derivatives are foundational to the development of ionoelastomers, which are solid-state, stretchable ionic conductors nih.gov. These materials are created from polymeric ionic liquid (PIL) networks where either the cation or the anion is covalently bonded to an elastomer backbone, leaving the counter-ion free to move nih.govnsf.govnih.gov. This design entirely eliminates liquid solvents, thereby resolving common issues such as leakage and evaporation that plague gel-based electrolytes nih.govnih.gov.

In a polyanionic ionoelastomer, a sulfonimide anion containing the pentafluoroethanesulfonyl group can be chemically integrated into a polymer network. The lithium cations (Li+) then serve as the mobile charge carriers. This structure provides both mechanical robustness and intrinsic ionic conductivity without the need for a liquid plasticizer. The stretchability of these materials also opens possibilities for their use in flexible and wearable electrochemical devices nih.gov.

Investigation of Ion Transport Mechanisms within Material Matrices

Understanding the mechanism of ion transport in materials containing this compound derivatives is critical for optimizing their performance. In polymer-based electrolytes, ion transport is a complex process influenced by the polymer host, the salt concentration, and temperature.

Several mechanisms govern ion movement:

Vehicular Diffusion: Ions move along with the segmental motion of the polymer chains figshare.comnih.gov. This mechanism is often dominant in conventional polymer electrolytes like poly(ethylene oxide).

Hopping Mechanism: Ions hop between adjacent coordination sites along the polymer chain nih.govresearchgate.net.

Structural Diffusion: This involves the collective rearrangement of the local coordination environment to facilitate ion movement nih.gov.

In systems with highly fluorinated components, such as perfluoropolyether (PFPE) electrolytes containing LiBETI, the transport mechanism can differ significantly from traditional polyether systems proquest.com. Instead of strong coordination between Li+ ions and oxygen atoms on the polymer backbone, interactions between the fluorinated BETI anions and the fluorinated polymer backbone play a more crucial role in dictating ion transport proquest.com.

A key parameter in electrolyte performance is the cation transference number (t+), which represents the fraction of the total ionic current carried by the cations. In a study comparing various fluorinated lithium salts, the ideal transference number was found to be an increasing function of anion size proquest.com. This suggests that electrolytes based on the larger BETI anion can more effectively transport lithium ions, which is beneficial for mitigating concentration polarization and improving the power density of batteries proquest.com.

Contributions to Electronic Conducting Materials

Derivatives of this compound are specifically engineered to be excellent ionic conductors while simultaneously acting as strong electronic insulators. In all their primary applications within energy storage devices, such as batteries and supercapacitors, their role is to facilitate the transport of ions between the anode and cathode while preventing the flow of electrons. This electronic insulation is fundamental to the operation of an electrochemical cell, as it forces electrons to travel through the external circuit, thereby generating a useful current. An internal electronic current would constitute a short circuit, rendering the device inoperative. Therefore, these materials are not used for applications requiring electronic conductivity.

Polymer Synthesis and Modification for Functional Materials

This compound derivatives are integral to the synthesis and modification of advanced functional polymers, particularly for electrolyte applications. These polymers are designed to either host lithium salts like LiBETI or to have the ionic functionality built directly into their structure.

Design and Synthesis of Poly(sulfonylimide) Structures

Poly(sulfonylimide) structures are a class of polymers where the sulfonylimide group is incorporated into the polymer architecture. This is a key strategy for creating single-ion conducting polymer electrolytes, where the anion is immobilized on the polymer backbone, leading to a cation transference number close to unity. There are two primary synthetic approaches:

Post-Polymerization Functionalization: This method involves first synthesizing a base polymer with reactive sites and then chemically modifying it to introduce the sulfonylimide groups. For example, a homopolymer like poly(perfluoro-sulfonylethoxy propylene vinyl ether) can be prepared and subsequently functionalized with sulfonyl chlorides to create pendant polysulfonimide side chains rsc.org. This allows for precise control over the ion exchange capacity of the final material.

Polymerization of Functional Monomers: A more direct approach involves the design and synthesis of a monomer that already contains the complete sulfonylimide moiety. This functional monomer is then polymerized to yield the final poly(sulfonylimide). An example of this strategy is the polymerization of sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide (NaSTFSI) to create a single-ion conducting electrolyte rsc.org. A similar monomer containing the pentafluoroethanesulfonyl group could be synthesized and polymerized to achieve the same goal, resulting in a solid polymer electrolyte where only the cation is mobile.

These synthetic strategies are crucial for developing next-generation solid-state batteries that offer enhanced safety and performance by eliminating liquid components and controlling ion transport pathways at the molecular level.

Elucidation of Structure-Property Relationships in Derived Polymers

A thorough review of scientific literature and research databases reveals a significant gap in the publicly available information regarding the synthesis and characterization of polymers derived directly from this compound. Consequently, a detailed analysis of the structure-property relationships for this specific class of polymers cannot be provided at this time.

Typically, this section would delve into the intricate connections between the molecular architecture of polymers and their resulting macroscopic properties. Scientific investigation in this area would generally focus on several key aspects:

Influence of the Polymer Backbone: The chemical nature of the main polymer chain would be a primary determinant of properties such as thermal stability, mechanical strength, and chemical resistance. Researchers would systematically vary the backbone structure to understand its impact.

Role of the this compound Moiety: The incorporation of the -SO₂NH₂ group, and particularly the highly electronegative pentafluoroethyl (C₂F₅) group, would be expected to impart unique characteristics. Studies would likely investigate its effect on:

Acidity and Ion Exchange Capacity: For applications in membranes and ionomers, the acidity of the N-H proton is a critical parameter. The electron-withdrawing nature of the C₂F₅ group would be compared to other perfluoroalkyl groups to understand its influence on proton conductivity.

Surface energy and Wettability: The fluorinated side chains would be expected to lower the surface energy of the polymer, leading to hydrophobic and oleophobic properties.

Thermal and Chemical Stability: The strength of the carbon-fluorine bonds would likely contribute to enhanced stability under harsh conditions.

Illustrative Data Tables (Hypothetical)

Had research been available, the findings would likely be presented in data tables to clearly illustrate the structure-property relationships. The following are hypothetical examples of how such data might be structured:

Table 1: Hypothetical Thermal Properties of Copolymers Based on Monomer X and a this compound-Containing Monomer (PFESAM)

| Sample ID | PFESAM Content (mol%) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |

| Polymer A | 10 | 125 | 410 |

| Polymer B | 25 | 140 | 425 |

| Polymer C | 50 | 165 | 440 |

This hypothetical table would aim to show how increasing the content of a this compound-containing monomer might enhance the thermal stability of the resulting copolymer.

Table 2: Hypothetical Proton Conductivity of Membranes Derived from this compound Analogs

| Polymer Side Chain | Ion Exchange Capacity (IEC, meq/g) | Proton Conductivity at 80°C, 95% RH (S/cm) | Water Uptake (%) |

| -SO₂NH-SO₂CF₃ | 1.10 | 0.095 | 25 |

| -SO₂NH-SO₂C₂F₅ | 1.05 | (Data Not Available) | (Data Not Available) |

| -SO₂NH-SO₂C₄F₉ | 0.98 | 0.080 | 20 |

This table would be used to compare the effect of different perfluoroalkylsulfonyl imide side chains on key properties for fuel cell membrane applications, highlighting the specific contribution of the this compound-derived structure.

Catalytic Applications and Influences of Pentafluoroethanesulfonamide

Pentafluoroethanesulfonamide as a Component in Homogeneous and Heterogeneous Catalysis

The versatility of this compound allows for its potential application in both homogeneous and heterogeneous catalytic systems. This dual applicability stems from the ability to use the molecule as is in a single-phase reaction or to immobilize it onto a solid support for multiphase reactions.

In homogeneous catalysis , this compound, or its deprotonated form, can act as a soluble catalyst. The catalyst and reactants exist in a single phase, which often leads to high catalytic activity and selectivity due to the absence of mass transfer limitations. The strong Brønsted acidity of this compound makes it a candidate for catalyzing a range of organic reactions in solution. Systems where reactants and catalysts are in the same phase often exhibit milder reaction conditions and greater efficiency.

For heterogeneous catalysis , this compound can be anchored to solid supports such as silica (B1680970), alumina, or polymers. This "heterogenization" combines the high reactivity of the catalyst with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes. The functionalization of materials with perfluoroalkylsulfonic acid moieties has been shown to create robust solid acid catalysts. For instance, mesoporous silica functionalized with perfluoroalkylsulfonic acid groups has demonstrated excellent catalytic activity in various Brønsted acid-catalyzed transformations.

| Catalyst Type | System | Advantages | Potential Applications of this compound |

| Homogeneous | Single-phase (liquid) | High activity and selectivity, mild reaction conditions. | Esterification, transesterification, acetalization. |

| Heterogeneous | Multi-phase (solid catalyst, liquid/gas reactants) | Easy catalyst separation and recycling, suitable for continuous flow. | Friedel-Crafts reactions, alkylation, hydration/dehydration. |

Role in Acid-Catalyzed Organic Transformations

The strong Brønsted acidity of this compound, stemming from the inductive effect of the C2F5 group, makes it a powerful catalyst for a multitude of acid-catalyzed organic transformations. The electron-withdrawing nature of the perfluoroalkyl chain significantly increases the acid strength of the terminal sulfonic acid or sulfonamide group, with an acidity comparable to that of pure sulfuric acid.

This high acidity enables the protonation of a wide variety of organic substrates, thereby activating them for subsequent reactions. Key organic transformations that can be effectively catalyzed by strong Brønsted acids like this compound include:

Esterification and Transesterification: Catalyzing the reaction of carboxylic acids with alcohols to form esters, and the conversion of one ester to another. These reactions are fundamental in the synthesis of flavors, fragrances, and biofuels.

Friedel-Crafts Reactions: The alkylation and acylation of aromatic rings, which are pivotal C-C bond-forming reactions in organic synthesis. Perfluoroalkanesulfonic acids have shown significant catalytic activity in these reactions.

Acetalization and Deacetalization: The formation and cleavage of acetal (B89532) protecting groups, a common strategy in multi-step organic synthesis.

Hydration and Dehydration: The addition or removal of water from a molecule, such as the dehydration of alcohols to form alkenes.

Condensation Reactions: The joining of two molecules with the elimination of a small molecule like water. Perfluoroalkylsulfonic acid-functionalized catalysts have been effective in promoting condensation reactions.

The performance of such catalysts is often superior to traditional mineral acids due to their higher activity, and when heterogenized, their reusability and reduced environmental impact. For example, a study on perfluoroalkylsulfonic acid-functionalized silica demonstrated enhanced activity in the esterification of carboxylic acids and Friedel-Crafts acylations.

Below is a table summarizing the catalytic performance of analogous perfluoroalkylsulfonic acid catalysts in various acid-catalyzed reactions, which suggests the potential efficacy of this compound in similar roles.

| Reaction Type | Catalyst System | Substrates | Product | Yield (%) | Reference Analogue |

| Hydrolysis of Benzaldehyde Dimethyl Acetal | Perfluoroalkylsulfonic acid on glass microreactor | Benzaldehyde dimethyl acetal, Acetonitrile | Benzaldehyde | Quantitative | Perfluoroalkylsulfonic acid |

| Friedlander Quinoline Synthesis | Perfluoroalkylsulfonic acid on glass microreactor | 2-Aminobenzophenone, Ethyl acetoacetate | 2-Methyl-4-phenyl-quinoline-3-carboxylic acid ethyl ester | High Conversion | Perfluoroalkylsulfonic acid |

| Cyclization of Pseudoionone | Perfluoroalkylsulfonic acid on glass microreactor | Pseudoionone, Methylcyclohexane | α- and β-ionone | High Conversion | Perfluoroalkylsulfonic acid |

| Esterification of Oleic Acid | Perfluorosulfonic acid-functionalized carbon nanotubes | Oleic acid, Methanol | Methyl oleate | >95 | Perfluorosulfonic acid |

Computational and Theoretical Chemistry Studies of Pentafluoroethanesulfonamide Systems

Quantum Chemical Investigations (e.g., Density Functional Theory, Semi-Empirical Methods)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of pentafluoroethanesulfonamide. DFT has become a popular method for studying electronic structures due to its balance of accuracy and computational cost. scispace.com

DFT calculations are used to model the electronic structure of molecules, providing a detailed picture of how electrons are distributed and how atoms are bonded together. scispace.com In principle, DFT is an exact theory of electronic structure based on the electron density distribution rather than the complex many-electron wave function. scispace.com For sulfonamides, these studies can reveal the nature of the sulfur-oxygen and sulfur-nitrogen bonds, as well as the significant impact of the highly electronegative pentafluoroethyl group on the molecule's electron density.

The strong electron-withdrawing nature of the C₂F₅ group influences the acidity of the N-H protons and the charge distribution across the entire sulfonamide moiety. While specific DFT studies on the electronic structure of this compound are not extensively detailed in available literature, research on related sulfonamides and per- and polyfluoroalkyl substances (PFAS) highlights the utility of these methods. For instance, calculations on sulfanilamide derivatives have been used to analyze their electronic properties. nih.gov The application of DFT to other fluorinated compounds has also been successful in elucidating their electronic characteristics. researchgate.net

Key Electronic Properties Investigated by DFT:

Molecular Orbitals (HOMO/LUMO): Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for predicting reactivity.

Partial Atomic Charges: Calculating the charge on each atom helps to identify electrophilic and nucleophilic sites.

Theoretical methods are highly effective in predicting the three-dimensional structures of molecules, including bond lengths, bond angles, and dihedral angles. For flexible molecules like this compound, computational analysis can identify various possible conformations and determine their relative energies.

Studies on related sulfonamides have shown that the orientation of the amino and sulfonyl groups can lead to different stable conformers. nih.govmdpi.com For example, quantum chemical calculations on sulfanilamide predicted four stable conformers depending on the orientation of the p-amino and amide groups. nih.gov In the gas phase, an eclipsed conformation of the NH₂ and SO₂ groups was found to be most stable, while a staggered conformer is preferred when solvent effects are included. nih.gov

A computational study on perfluorooctanesulfonamide (B106127) (PFOSA), a longer-chain analogue, successfully modeled its preferred conformations. nih.gov The existence of multiple stable conformers was used to explain temperature-dependent features observed in its NMR spectra. nih.gov Given the structural similarities, it is expected that this compound also exhibits distinct conformers based on the rotation around the C-S and S-N bonds. The eclipsed configuration of the hydrogen atoms of the amino group and the oxygen atoms of the sulfonyl group has been found to be a stabilizing feature in several sulfonamides. mdpi.com

| Conformer | Relative Stability (Gas Phase) | Key Dihedral Angle (H-N-S-O) |

|---|---|---|

| Eclipsed | Most Stable | ~0° |

| Staggered | Less Stable | ~60° |

DFT calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states, the calculation of activation energies, and the elucidation of reaction mechanisms. nih.gov By modeling the pathway from reactants to products, researchers can gain a deep understanding of a reaction's feasibility and kinetics. researchgate.net

For any given reaction involving this compound, computational chemists can model various potential mechanisms (e.g., SN2, elimination) to determine the most likely pathway. The process involves:

Optimizing Geometries: Calculating the lowest energy structures for reactants, products, and any intermediates.

Locating Transition States: Finding the saddle point on the potential energy surface that connects reactants and products. This is a critical and often computationally intensive step. researchgate.netrsc.org

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which is a key factor in the reaction rate.

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of fluorinated organic molecules. nih.gov The presence of the ¹⁹F nucleus, which is 100% abundant and highly sensitive, makes ¹⁹F NMR a particularly powerful tool. nih.govnih.gov

Computational methods, especially DFT, have been developed to accurately predict ¹⁹F NMR chemical shifts, which can aid in the identification of complex PFAS for which no analytical standards exist. nih.govnsf.gov A study aimed at developing a computational protocol for predicting ¹⁹F NMR chemical shifts for PFAS found that DFT methods including dispersion corrections could predict values within 4 ppm of experimental results. nih.gov Interestingly, gas-phase calculations proved to be more accurate than those including implicit solvation models. nih.gov

The computational approach [B3LYP-GIAO/6-31++G(d,p)//B3LYP/6-31G(d,p)] has been shown to provide good predictions of ¹⁹F chemical shifts for perfluorooctanesulfonamide (PFOSA) molecules. nih.gov These calculations can help assign the complex signals in ¹⁹F NMR spectra, which are often complicated by long-range J-coupling interactions. nih.gov

| DFT Functional | Basis Set | Phase | Typical Accuracy (RMSE) | Reference |

|---|---|---|---|---|

| ωB97XD | 6-31+G(d,p) | Gas | ~4 ppm | nih.govnsf.gov |

| B3LYP | 6-31++G(d,p) | Gas | Good correlation | nih.gov |

Modeling of Molecular Interactions and Binding Affinities

Understanding how this compound interacts with biological macromolecules like proteins is crucial for assessing its potential biological activity and environmental fate. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to model these interactions and predict binding affinities. nih.govaalto.fi

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.govmdpi.com This method is widely used in drug discovery and toxicology to identify potential binding partners and to understand the structural basis of interaction. nih.gov For PFAS like this compound, docking studies can predict how they might bind to key proteins such as serum albumin, enzymes, or hormone receptors, potentially disrupting their normal function. nih.gov

Following docking, MD simulations can be used to simulate the dynamic behavior of the ligand-protein complex over time, providing a more detailed view of the interaction stability. These simulations can then be used to calculate the binding free energy, which is a measure of the binding affinity. nih.gov

While specific docking studies on this compound were not found, the general approach for sulfonamides and other PFAS is well-established. nih.govnih.gov These studies typically involve:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the PDB) and the ligand.

Docking Simulation: Using software to place the ligand into the binding site of the protein in various conformations and orientations.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed.

| Technique | Purpose | Typical Output |

|---|---|---|

| Molecular Docking | Predicts the binding pose of a ligand in a receptor's active site. | Binding score (e.g., kcal/mol), predicted binding mode, key interactions. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Trajectory of the complex, interaction stability, conformational changes. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the binding affinity from simulation data. | ΔG of binding (kcal/mol). |

Emerging Research Directions for Pentafluoroethanesulfonamide

Exploration of Novel Reactivity Modes and Synthetic Pathways

While the fundamental synthesis of perfluoroalkanesulfonamides is established, research is ongoing to develop more efficient, selective, and environmentally benign synthetic routes. Furthermore, a deeper understanding of the reactivity of the sulfonamide group in the context of the strongly electron-withdrawing pentafluoroethyl substituent is a key area of exploration.

Synthetic Pathways:

The primary route to perfluoroalkanesulfonamides involves the reaction of the corresponding perfluoroalkanesulfonyl fluoride with ammonia or a primary/secondary amine. For pentafluoroethanesulfonamide, this would involve the ammonolysis of pentafluoroethanesulfonyl fluoride.

Table 1: Potential Synthetic Pathway for this compound

| Precursor | Reagent | Product | Reaction Type |

| Pentafluoroethanesulfonyl fluoride (C2F5SO2F) | Ammonia (NH3) | This compound (C2F5SO2NH2) | Nucleophilic Acyl Substitution |

This table outlines a primary synthetic route to this compound.

Current research in the synthesis of related fluorinated compounds is exploring electrochemical methods. Electrochemical fluorination of alkane sulfonyl halides in anhydrous hydrogen fluoride has been a successful method for producing perfluoroalkane sulfonyl fluorides, the key precursors to compounds like this compound. Recent advancements in electrochemical synthesis are also enabling milder and more selective reactions, which could offer new pathways to aromatic and aliphatic sulfonamides, potentially avoiding harsh reagents and conditions.

Reactivity Modes:

The reactivity of the sulfonamide group (-SO2NH2) is a central focus of ongoing research. The nitrogen atom's lone pair of electrons makes it nucleophilic, while the hydrogen atoms can be abstracted under basic conditions, rendering the nitrogen acidic. The strong electron-withdrawing nature of the pentafluoroethyl group (C2F5) is expected to significantly influence this reactivity.

Nucleophilic Reactivity: The sulfonamide nitrogen can react with various electrophiles. This reactivity can be exploited to synthesize a range of N-substituted derivatives with tailored properties. The electron-withdrawing C2F5 group may decrease the nucleophilicity of the nitrogen compared to non-fluorinated analogs, requiring potentially stronger electrophiles or catalytic activation.

Electrophilic Reactivity (after deprotonation): In the presence of a base, the sulfonamide can be deprotonated to form a sulfonamidate anion. This anion can then act as a nucleophile, reacting with electrophiles. The acidity of the N-H protons in this compound is expected to be enhanced by the inductive effect of the C2F5 group, facilitating deprotonation.

Radical Reactions: Research into the behavior of sulfonamides in radical reactions is another emerging area. The C-S and S-N bonds could potentially be targeted under specific radical conditions to generate novel fluorinated building blocks.

Integration into Advanced Functional Material Design

The unique combination of a stable, hydrophobic perfluoroalkyl chain and a polar, reactive sulfonamide group makes this compound an attractive building block for the design of advanced functional materials.

Potential Applications in Polymer Chemistry:

The sulfonamide group can be readily incorporated into polymer backbones or as pendant groups, offering a route to novel fluorinated polymers.

Proton Exchange Membranes (PEMs) for Fuel Cells: Sulfonated polymers are the cornerstone of proton exchange membranes. By incorporating this compound moieties into polymer structures, it may be possible to create membranes with enhanced thermal and chemical stability due to the presence of the perfluorinated group. The sulfonamide group, after hydrolysis to a sulfonic acid, would provide the necessary proton conductivity. Research on sulfonated polysulfone and other fluorinated polymers for PEMs is an active field.

High-Performance Coatings: The low surface energy and high stability of perfluoroalkyl chains are desirable properties for creating water- and oil-repellent coatings. Integrating this compound into polymer coatings could impart these properties. The sulfonamide group could also serve as a reactive handle for cross-linking or grafting, improving the coating's durability and adhesion.

Functionalized Membranes for Separations: Polymers containing this compound could be used to fabricate membranes for various separation processes. The specific interactions of the sulfonamide group, combined with the properties of the fluorinated chain, could lead to membranes with unique selectivity for certain molecules or ions.

Table 2: Potential Applications of this compound in Functional Materials

| Material Type | Potential Role of this compound | Desired Properties |

| Proton Exchange Membranes | Monomer or additive in polymer synthesis | High proton conductivity, thermal and chemical stability |

| High-Performance Coatings | Component of fluorinated polymer coatings | Hydrophobicity, oleophobicity, durability |

| Battery Electrolytes | Electrolyte additive | Improved stability, enhanced ion transport |

| Electronic Devices | Component in dielectric materials | High dielectric strength, thermal stability |

This table summarizes potential applications of this compound in the design of advanced functional materials.

Applications in Energy Storage:

Fluorinated compounds are increasingly being investigated for their potential to improve the performance and safety of energy storage devices.

Electrolyte Additives: Perfluorinated sulfonates and related compounds have been explored as additives in lithium-ion and other battery electrolytes. These additives can help to form a stable solid electrolyte interphase (SEI) on the electrode surfaces, improving cycling stability and safety. This compound or its derivatives could potentially offer similar benefits.

Binders for Electrodes: Fluoropolymers are often used as binders in battery electrodes due to their chemical inertness. Polymers derived from this compound could be explored as novel binder materials.

Development of New Analytical and Characterization Methodologies

As with other per- and polyfluoroalkyl substances (PFAS), the development of sensitive and selective analytical methods for the detection and quantification of this compound is crucial for environmental monitoring and material characterization.

Advanced Chromatographic and Mass Spectrometric Techniques:

Hyphenated Techniques: The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS. Future research will likely focus on developing and validating LC-MS/MS methods specifically for this compound, including the optimization of chromatographic separation to resolve potential isomers and the identification of unique fragmentation patterns for unambiguous identification. High-resolution mass spectrometry (HRMS) is also a powerful tool for identifying unknown fluorinated compounds and can be applied to the characterization of this compound and its transformation products.

Novel Stationary Phases: The development of new liquid chromatography stationary phases that offer improved separation of PFAS, including short-chain compounds like this compound, is an active area of research.

Advanced Spectroscopic and Characterization Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, particularly 19F NMR, are invaluable for the structural elucidation of fluorinated compounds. Solid-state NMR can be used to characterize the structure and dynamics of this compound-containing polymers and materials.

Development of Certified Reference Materials (CRMs): The availability of high-purity certified reference materials is essential for the accurate quantification of chemicals. The development of a CRM for this compound would be a critical step in enabling reliable and comparable analytical measurements across different laboratories.

Novel Sensor Development:

There is a growing interest in the development of real-time sensors for the detection of PFAS in various matrices. Research in this area could lead to the creation of novel sensors based on molecularly imprinted polymers, electrochemical methods, or optical techniques that are selective for this compound.

Table 3: Advanced Analytical Techniques for this compound

| Technique | Application | Key Advantages |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification and identification in complex matrices | High sensitivity and selectivity |

| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation of unknown transformation products | Accurate mass measurement |

| 19F Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization | Provides detailed information on the fluorine environment |

| Solid-State NMR | Characterization of polymers and materials | Information on solid-state structure and dynamics |

This table highlights advanced analytical methodologies relevant to the study of this compound.

Q & A

Q. How can researchers integrate this compound into mixed-methods studies exploring structure-activity relationships (SAR) in drug design?

- Combine in silico docking simulations (e.g., molecular dynamics) with in vitro assays to correlate fluorination patterns with target binding affinity. Use QSAR models to predict physicochemical properties (logP, polar surface area) and validate experimentally .

Methodological Notes

- Data Reporting : Follow Pharmaceutical Research guidelines for tabulating raw data, including biological replicates, statistical methods, and instrument specifications (e.g., manufacturer details) .

- Ethical Compliance : Disclose IRB/IACUC approvals for studies involving biological samples or animal models .

- Contradiction Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。